molecular formula C16H20N4O3 B2845137 N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 953911-93-8

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No. B2845137
CAS RN: 953911-93-8
M. Wt: 316.361
InChI Key: OHYYWFKMBYRRBL-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

Isoxazole derivatives can be synthesized through various methods. One of the most common methods involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .


Molecular Structure Analysis

Isoxazole has a five-membered ring structure with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Scientific Research Applications

Molecular Docking and Bioassay Studies

Synthesis and crystal structure analysis of related compounds, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, have been explored, revealing insights into molecular interactions and potential inhibition mechanisms against enzymes like cyclooxygenase-2. These studies highlight the significance of structural elucidation and molecular docking in understanding compound activity, which could be applicable to "N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide" for targeted therapeutic interventions (Al-Hourani et al., 2016).

Antibacterial and Antifungal Applications

The antimicrobial activity of pyrazole derivatives synthesized from 3-[4-(dimethylamino)phenyl]-(1-methyl/phenyl)prop-2-en-1-one underlines the potential of structurally similar compounds in combating microbial infections. These findings suggest avenues for the development of new antimicrobial agents based on the chemical framework of "N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide" (Swarnkar, Ameta, & Vyas, 2014).

Inhibition of Dynamin GTPase

Research into indole-based compounds with tertiary dimethylamino-propyl moieties as inhibitors of dynamin GTPase indicates potential applications in regulating cellular endocytosis processes. These insights could be extrapolated to study the effects of "N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide" on similar molecular targets, offering a pathway to novel therapeutic strategies (Gordon et al., 2013).

Monoamine Oxidase Inhibition

The exploration of imidazole bearing chalcones as monoamine oxidase inhibitors provides a framework for understanding how compounds with dimethylamino phenyl groups can interact with key enzymes affecting neurological functions. This research could guide the investigation into "N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide" for potential neuropsychiatric or neurodegenerative disorder treatments (Sasidharan et al., 2018).

Nanoparticle Optical Properties

Studies on the size effects of organic nanoparticles, such as those derived from compounds with dimethylamino styryl phenyl groups, reveal unique optical properties that could be leveraged for applications in photonic devices or sensors. This research suggests that manipulating the size and structure of nanoparticles based on "N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide" could yield materials with novel optical characteristics for technological applications (Fu & Yao, 2001).

properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-20(2)13-7-5-12(6-8-13)4-3-10-17-15(21)16(22)18-14-9-11-23-19-14/h5-9,11H,3-4,10H2,1-2H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYYWFKMBYRRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide

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